molecular formula C12H16F2 B3167216 1-(1,1-Difluoroethyl)-4-isobutylbenzene CAS No. 918110-09-5

1-(1,1-Difluoroethyl)-4-isobutylbenzene

Cat. No. B3167216
M. Wt: 198.25 g/mol
InChI Key: GBENDOBVVLHMQZ-UHFFFAOYSA-N
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Description

“1-(1,1-Difluoroethyl)-4-isobutylbenzene” is a hypothetical organic compound. It would be composed of a benzene ring, which is a six-carbon ring with alternating double bonds, substituted with a 1,1-difluoroethyl group and an isobutyl group .


Synthesis Analysis

While specific synthesis methods for “1-(1,1-Difluoroethyl)-4-isobutylbenzene” are not available, similar compounds have been synthesized using various methods. For instance, 1,1-difluoroethylated aromatics can be synthesized using 1,1-difluoroethyl chloride as a difluoroethylating reagent .


Molecular Structure Analysis

The molecular structure of “1-(1,1-Difluoroethyl)-4-isobutylbenzene” would likely consist of a benzene ring substituted with a 1,1-difluoroethyl group and an isobutyl group .


Chemical Reactions Analysis

The 1,1-difluoroethyl radical, a component of the compound you’re interested in, has been studied for its photodissociation dynamics .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(1,1-Difluoroethyl)-4-isobutylbenzene” would depend on its exact molecular structure. Similar compounds, such as 1,1-difluoroethyl and 1-(1,1-difluoroethyl)-4-(trifluoromethyl)benzene, have been characterized for their physical and chemical properties .

Safety And Hazards

The safety and hazards of “1-(1,1-Difluoroethyl)-4-isobutylbenzene” would depend on its exact molecular structure and how it’s used. For instance, 2,2-dichloro-1,1-difluoroethyl methyl ether, a similar compound, has been characterized for its safety and hazards .

Future Directions

The future directions for research on “1-(1,1-Difluoroethyl)-4-isobutylbenzene” would likely depend on its potential applications. For instance, 1,1-difluoroethylated aromatics have been studied for their potential as antitumor agents .

properties

IUPAC Name

1-(1,1-difluoroethyl)-4-(2-methylpropyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2/c1-9(2)8-10-4-6-11(7-5-10)12(3,13)14/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBENDOBVVLHMQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60846587
Record name 1-(1,1-Difluoroethyl)-4-(2-methylpropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60846587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,1-Difluoroethyl)-4-isobutylbenzene

CAS RN

918110-09-5
Record name 1-(1,1-Difluoroethyl)-4-(2-methylpropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60846587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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